N1-(叔丁基)-N2-(2-(5-(1-羟乙基)噻吩-2-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

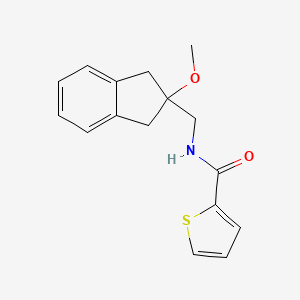

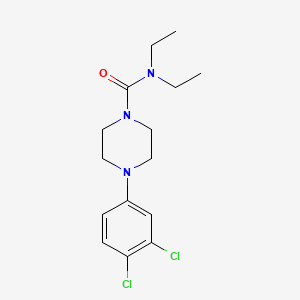

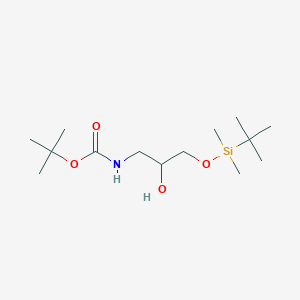

The compound N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a complex molecule that likely contains multiple functional groups, including an oxalamide moiety, a tert-butyl group, and a thiophene derivative with a hydroxyethyl substituent. While the provided papers do not directly discuss this compound, they offer insights into the reactivity of tert-butyl groups and related chemistry that could be relevant to the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves the formation of C-N bonds. The first paper discusses the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction that leads to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . Although the target molecule N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is not specifically mentioned, the principles of using tert-butyl nitrite in C-N bond formation could potentially be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a tert-butyl group attached to one nitrogen atom and a 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl group attached to another nitrogen atom within the oxalamide framework. The tert-butyl group is a bulky, electron-donating substituent that can influence the reactivity and steric profile of the molecule. The thiophene ring is a five-membered sulfur-containing heterocycle that can contribute to the electronic properties of the compound.

Chemical Reactions Analysis

The second paper provides information on the catalytic oxidation of alcohols to carbonyl compounds using N-tert-butylbenzenesulfenamide and N-chlorosuccinimide (NCS) . This reaction proceeds without damaging functional groups in the alcohols, which is particularly useful for sensitive aldehydes. The mechanism involves the chlorination of the sulfenamide by NCS, forming a key intermediate that oxidizes alcohols to carbonyl products. This chemistry could be relevant if the synthesis or modification of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide involves similar oxidation processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(tert-butyl)-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide would be influenced by its functional groups. The tert-butyl group would likely impart steric bulk, affecting solubility and crystallinity. The oxalamide moiety could engage in hydrogen bonding, influencing the compound's melting point and solubility in polar solvents. The presence of the hydroxyethyl group could provide additional sites for hydrogen bonding or potential reactivity through oxidation or substitution reactions. The thiophene ring could contribute to the compound's electronic properties, potentially affecting its UV-Vis absorption and fluorescence characteristics.

科学研究应用

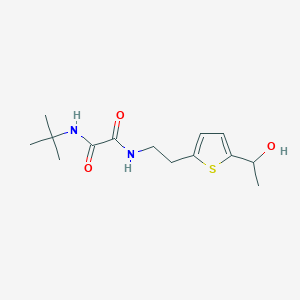

合成和聚合:已经开发出一种合成 N1-(2-羧基芳基)-N2-(芳基或 H) 草酰胺的新合成方法,该方法适用于合成相关的化合物,如 N1-(叔丁基)-N2-(2-(5-(1-羟乙基)噻吩-2-基)乙基)草酰胺。该方法操作简单,产率高,为苯甲酸衍生物和草酰胺提供了新配方 (Mamedov 等人,2016)。

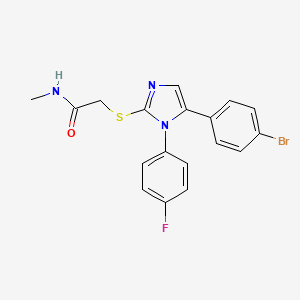

共轭多自由基:该化合物用于合成具有高自旋浓度的共轭多自由基。这些多自由基表现出有趣的特性,如可逆变色和导电性,表明它们在材料科学中的潜力 (Miyasaka 等人,2001)。

质子化特布他林半硫酸盐研究:已经研究了质子化特布他林半硫酸盐的结构和键合,其中包括叔丁基和羟乙基基团。这项研究有助于理解相关化合物中的分子构象和氢键 (Sengupta & Dattagupta,1996)。

在醇中的溶解度:已经对类似化合物在各种醇中的溶解度进行了研究。这些发现对于理解 N1-(叔丁基)-N2-(2-(5-(1-羟乙基)噻吩-2-基)乙基)草酰胺在不同溶剂体系中的溶解行为具有重要意义 (Domańska & Bogel-Łukasik,2005)。

螯合和自由基清除:具有结构相似性的化合物 5-(叔丁基)-2-羟基-N1,N3-双(2-羟乙基)邻苯二甲酰胺被发现是水溶性的,无细胞毒性的,并且能够捕获 ROS 物质和螯合离子。这突出了类似化合物在生化应用中的潜力 (Eckshtain-Levi 等人,2016)。

属性

IUPAC Name |

N'-tert-butyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-9(17)11-6-5-10(20-11)7-8-15-12(18)13(19)16-14(2,3)4/h5-6,9,17H,7-8H2,1-4H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQSTXWCDOLVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C(=O)NC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)

![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3008620.png)

![2-({4-[4-Nitro-3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B3008622.png)

![N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}-2-(4-methylpiperazino)acetamide](/img/structure/B3008628.png)